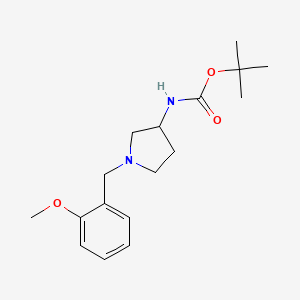![molecular formula C8H4BrNO2S B14781972 3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
3-Bromobenzo[c]isothiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that contains a bromine atom, a carboxylic acid group, and an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]isothiazole-5-carboxylic acid typically involves the bromination of benzo[c]isothiazole followed by carboxylation. One common method involves the reaction of benzo[c]isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobenzo[c]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzo[c]isothiazole-5-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzo[c]isothiazole-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromobenzo[c]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3-Bromobenzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]isothiazole-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chlorobenzo[c]isothiazole-5-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-Fluorobenzo[c]isothiazole-5-carboxylic acid:
Uniqueness
3-Bromobenzo[c]isothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H4BrNO2S |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
3-bromo-2,1-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-4(8(11)12)1-2-6(5)10-13-7/h1-3H,(H,11,12) |
Clé InChI |
QQUGQRIXZIMKTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSC(=C2C=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)




![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)

